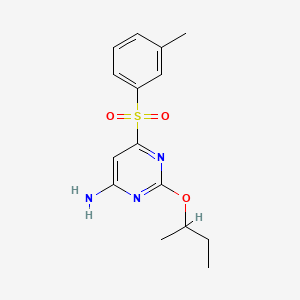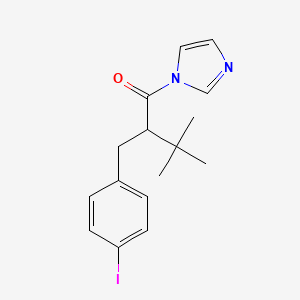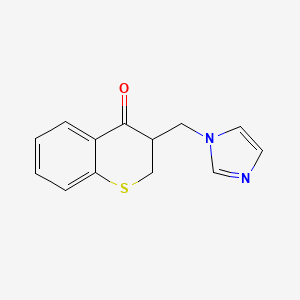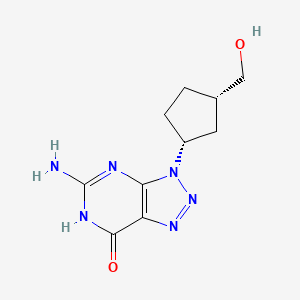
2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one(relative)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a cyclopentyl ring with multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the cyclopentyl ring.
Attachment of the Purine Base: The purine base is attached to the cyclopentyl ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions
2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
科学的研究の応用
2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, but with different functional groups.
Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.
Uniqueness
2-Amino-9-((1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is unique due to its specific arrangement of hydroxyl groups on the cyclopentyl ring and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H14N6O2 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC名 |
5-amino-3-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-12-8-7(9(18)13-10)14-15-16(8)6-2-1-5(3-6)4-17/h5-6,17H,1-4H2,(H3,11,12,13,18)/t5-,6+/m0/s1 |
InChIキー |
RRVVFTWEGVLWLH-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@H](C[C@H]1CO)N2C3=C(C(=O)NC(=N3)N)N=N2 |
正規SMILES |
C1CC(CC1CO)N2C3=C(C(=O)NC(=N3)N)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
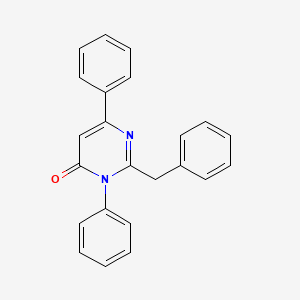
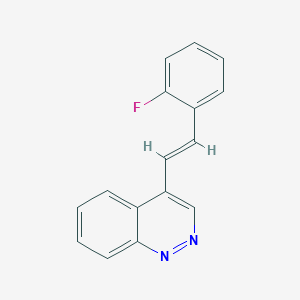

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)

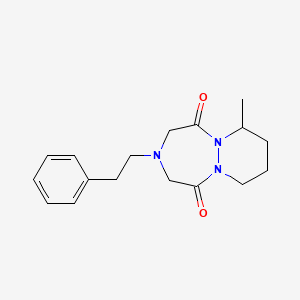
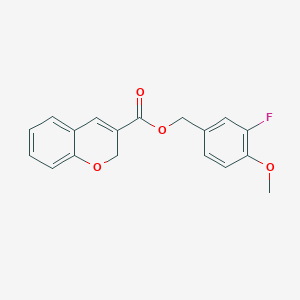
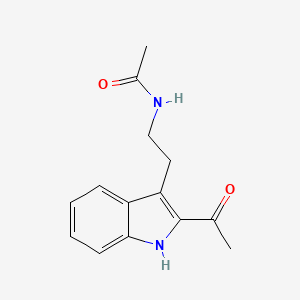
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
